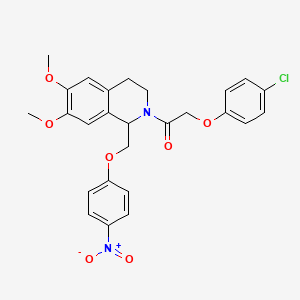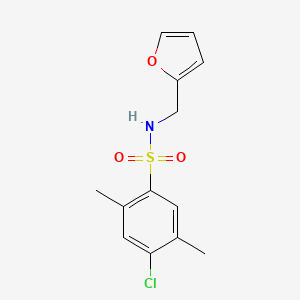![molecular formula C21H18O6 B2853303 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl acetate CAS No. 170807-09-7](/img/structure/B2853303.png)
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl acetate, commonly known as DBCO-PEG4-acetate, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBCO-PEG4-acetate is a bifunctional reagent that is commonly used in bioconjugation reactions, allowing for the covalent attachment of molecules to specific sites in biological systems. In
作用机制
Mode of Action
Compounds with similar structures have been observed to interact with their targets through various mechanisms, such as binding to active sites, inducing conformational changes, or modulating signal transduction pathways .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to influence various biochemical pathways, including metabolic and signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
实验室实验的优点和局限性
One of the main advantages of DBCO-PEG4-acetate is its high reactivity and specificity for azide groups. This allows for the precise control of molecular interactions in biological systems, making it an ideal reagent for bioconjugation and drug delivery applications. Additionally, DBCO-PEG4-acetate is stable and non-toxic, making it safe to use in laboratory experiments.
However, there are also limitations to the use of DBCO-PEG4-acetate in laboratory experiments. One limitation is the potential for off-target reactions with other functional groups in biological systems. Additionally, the covalent attachment of molecules to specific sites in biological systems may alter the normal function of the system being studied, potentially leading to inaccurate results.
未来方向
There are several future directions for the use of DBCO-PEG4-acetate in scientific research. One area of interest is the development of more efficient and specific bioconjugation reactions using DBCO-PEG4-acetate. Additionally, researchers are exploring the use of DBCO-PEG4-acetate in the development of targeted drug delivery systems for the treatment of various diseases. Finally, there is interest in the use of DBCO-PEG4-acetate in the development of diagnostic tools for the detection of biomolecules in biological systems.
Conclusion
In conclusion, DBCO-PEG4-acetate is a unique chemical compound that has gained significant attention in scientific research due to its ability to covalently attach molecules to specific sites in biological systems. Its high reactivity and specificity for azide groups make it an ideal reagent for bioconjugation and drug delivery applications. While there are limitations to its use in laboratory experiments, DBCO-PEG4-acetate has the potential to revolutionize the field of molecular biology and lead to the development of new diagnostic tools and targeted drug delivery systems.
合成方法
The synthesis of DBCO-PEG4-acetate involves the reaction of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4H-chromen-4-one with acetic anhydride and triethylamine in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. The resulting compound is then reacted with 4-(bromomethyl)benzoic acid, followed by treatment with sodium hydroxide to produce DBCO-PEG4-acetate. This synthesis method has been optimized to produce high yields of pure DBCO-PEG4-acetate, making it a reliable and efficient method for producing this compound.
科学研究应用
DBCO-PEG4-acetate has a wide range of applications in scientific research, particularly in the fields of bioconjugation and drug delivery. Its unique properties make it an ideal reagent for the covalent attachment of molecules to specific sites in biological systems. This allows scientists to study the interactions between molecules and biological systems in a more controlled and precise manner. DBCO-PEG4-acetate has been used in a variety of applications, including the conjugation of proteins, peptides, and nucleic acids, as well as the development of targeted drug delivery systems.
属性
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-3-16-20(13-4-7-17-19(10-13)25-9-8-24-17)21(23)15-6-5-14(26-12(2)22)11-18(15)27-16/h4-7,10-11H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACREQOMZKTDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2853225.png)



![2-(2-(Diethylamino)ethyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853232.png)





![5-[(4-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2853240.png)


